Stress-Induced Gastric Ulcer Protection: Compound 15 (Target) vs. Pentoxifylline (Reference Drug)
In a water-immersion restraint stress model in rats, the target compound (designated Compound 15 in US5082845) reduced the gastric ulcer index by 88.9% at a 10 mg/kg oral dose, whereas pentoxifylline (Compound 25) at the same dose achieved only 12.7% inhibition [1]. This represents a 7-fold greater protective effect for the target compound under identical experimental conditions.
| Evidence Dimension | Gastric ulcer index inhibition (%) in stress-induced ulcer model (rat, oral) |
|---|---|
| Target Compound Data | Ulcer index: 2.2 ± 0.9 mm; Inhibition: 88.9% (10 mg/kg p.o., n=5) |
| Comparator Or Baseline | Pentoxifylline (Compound 25): Ulcer index: 17.2 ± 5.6 mm; Inhibition: 12.7% (10 mg/kg p.o., n=5); Vehicle control: 19.7 ± 2.9 mm (n=24) |
| Quantified Difference | 7.0-fold greater inhibition (88.9% vs. 12.7%); ulcer index 7.8-fold lower (2.2 vs. 17.2 mm) |
| Conditions | Male Sprague-Dawley rats (250–300 g), water-immersion restraint at 20 °C for 6–7 h, oral administration after overnight fasting; ulcer index = sum of longest erosion axes on glandular stomach |
Why This Matters
Pentoxifylline is the clinical benchmark xanthine; the 7-fold superiority of the target compound in the same assay directly informs candidate selection for gastroprotective drug development or pharmacological studies.
- [1] Wolf, E.; Gebert, U.; Furrer, H.; Tanaka, T.; Sakurai, M.; Goto, M. Therapeutic xanthine derivatives for the treatment of peptic ulcer disease. U.S. Patent 5,082,845, January 21, 1992. Table 2. View Source
